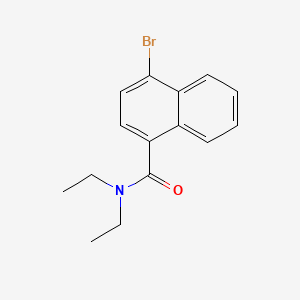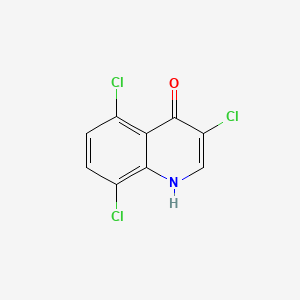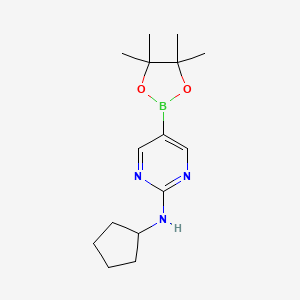![molecular formula C9H17NO B598087 4-Methoxybicyclo[2.2.2]octan-1-amine CAS No. 135908-32-6](/img/structure/B598087.png)
4-Methoxybicyclo[2.2.2]octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxybicyclo[222]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[222]octane core with a methoxy group at the fourth position and an amine group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybicyclo[2.2.2]octan-1-amine typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the bicyclic core is replaced by a methoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the bicyclic core.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxybicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxybicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and amine groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparación Con Compuestos Similares
4-Hydroxybicyclo[2.2.2]octan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
4-Methylbicyclo[2.2.2]octan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
4-Ethoxybicyclo[2.2.2]octan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 4-Methoxybicyclo[2.2.2]octan-1-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and medicinal applications.
Propiedades
IUPAC Name |
4-methoxybicyclo[2.2.2]octan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-11-9-5-2-8(10,3-6-9)4-7-9/h2-7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIPZKFREVBQJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CCC(CC1)(CC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)

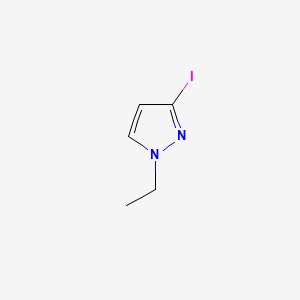
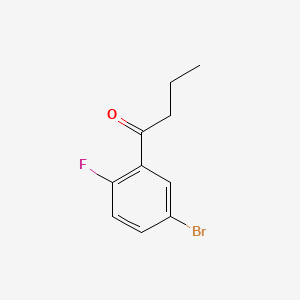
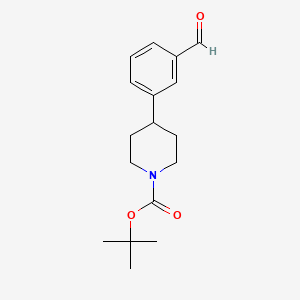
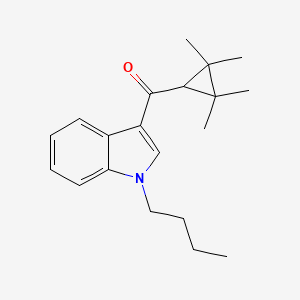
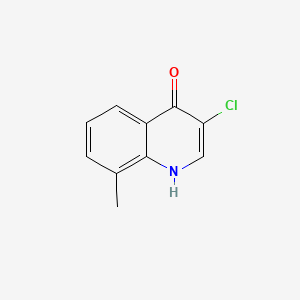
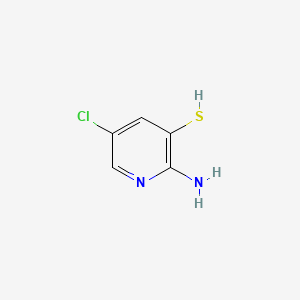
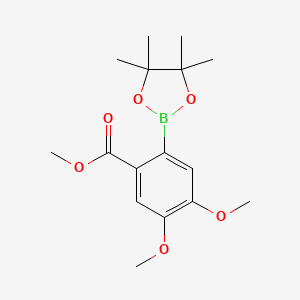
![2,6-Diazaspiro[3.4]octan-5-one](/img/structure/B598023.png)
